

An In-depth Technical Guide to (1-Chloro-2-methylpropyl)benzene

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Compound of Interest

Compound Name: (1-Chloro-2-methylpropyl)benzene

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This guide provides a comprehensive overview of **(1-Chloro-2-methylpropyl)benzene**, including its chemical properties, synthesis, and potential applications, with a focus on information relevant to researchers and professionals in drug development.

Nomenclature and Chemical Structure

The nomenclature for the compound of interest is as follows:

- IUPAC Name: (1-Chloro-2-methylpropyl)benzene[1]
- Synonyms: Isopropylbenzyl chloride, (1-chloro-2-methyl-propyl)-benzene[1]
- CAS Number: 936-26-5[1][2]
- Molecular Formula: C₁₀H₁₃Cl[1]

The structure consists of a benzene ring attached to a propyl group at the first carbon, which is also bonded to a chlorine atom. The second carbon of the propyl group is substituted with a methyl group.

Physicochemical Properties

The key physicochemical properties of **(1-Chloro-2-methylpropyl)benzene** are summarized in the table below.



Property	Value	Source
Molecular Weight	168.66 g/mol	PubChem[1][3]
XLogP3	3.7	PubChem[1][3]
Exact Mass	168.0705781 Da	PubChem[1][3]

Synthesis and Reactivity

A primary method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. In the case of **(1-Chloro-2-methylpropyl)benzene**, this would involve the reaction of benzene with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4]

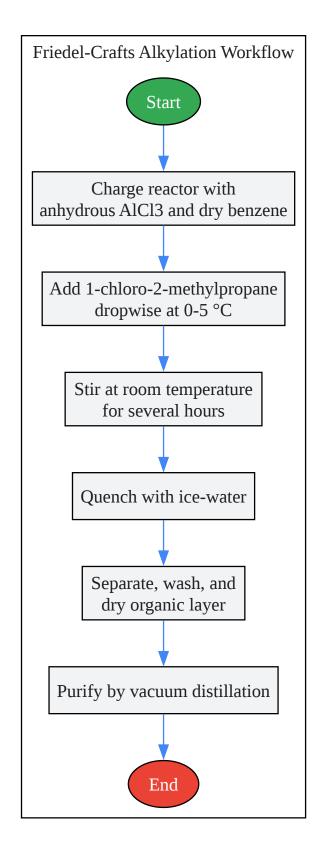
Experimental Protocol: Friedel-Crafts Alkylation

- Reaction Setup: A reaction vessel is charged with anhydrous aluminum chloride and an
 excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon). The setup should
 be equipped with a reflux condenser and a dropping funnel.
- Addition of Alkyl Halide: 1-chloro-2-methylpropane is added dropwise to the stirred suspension of the Lewis acid in benzene at a controlled temperature, typically between 0 and 5 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- Quenching: The reaction is quenched by carefully pouring the mixture over crushed ice and water to decompose the aluminum chloride complex.
- Workup: The organic layer is separated, washed with a dilute acid (e.g., HCl) followed by a bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
- Purification: The final product is purified by distillation under reduced pressure.

It is important to note that in Friedel-Crafts alkylations, carbocation rearrangements can occur. [5] The initially formed primary carbocation from 1-chloro-2-methylpropane can rearrange to a



more stable tertiary carbocation, leading to the formation of tert-butylbenzene as a major byproduct.[5]



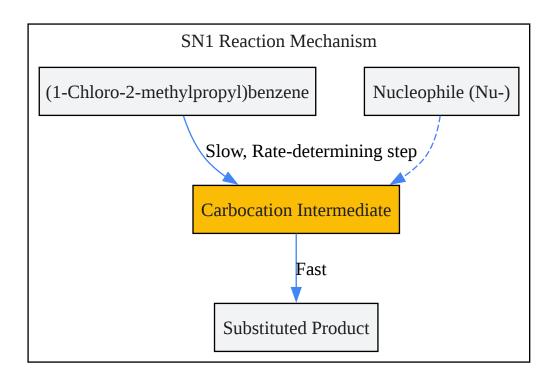


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Friedel-Crafts Alkylation Workflow

(1-Chloro-2-methylpropyl)benzene can undergo nucleophilic substitution reactions. Due to the steric hindrance around the alpha-carbon, an SN1 mechanism is generally favored over an SN2 mechanism.

The rate of the SN1 reaction is dependent on the stability of the carbocation intermediate formed upon the departure of the chloride ion.



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SN1 Reaction Mechanism

Biological Activity and Potential Applications

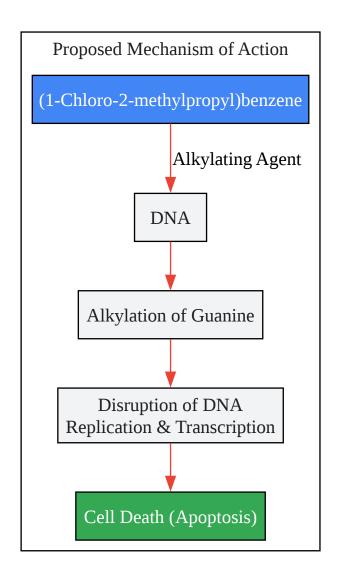
(1-Chloro-2-methylpropyl)benzene has been investigated for its potential as a therapeutic agent.

This compound is described as an alkylating agent and a chloride channel blocker.[6] Alkylating agents are a class of drugs that act by attaching an alkyl group to the guanine base of DNA,



leading to the disruption of DNA replication and transcription, which can ultimately induce apoptosis in cancer cells.[6]

Its activity as a chloride channel blocker suggests a potential role in modulating cellular ion homeostasis, which is often dysregulated in cancerous cells.



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Proposed Mechanism of Action

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- 3. [(1S)-1-chloro-2-methylpropyl]benzene | C10H13Cl | CID 12705530 PubChem [pubchem.ncbi.nlm.nih.gov]
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